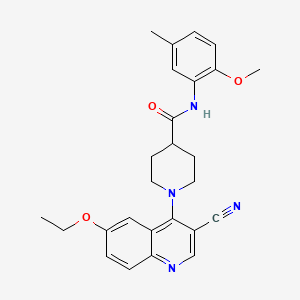

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Description

This compound is a synthetic small molecule featuring a quinoline core substituted with cyano and ethoxy groups at positions 3 and 6, respectively, linked to a piperidine-4-carboxamide scaffold. The aromatic N-(2-methoxy-5-methylphenyl) moiety further diversifies its structure.

Properties

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-4-33-20-6-7-22-21(14-20)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-23-13-17(2)5-8-24(23)32-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWXRRFOYRQWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic derivative that exhibits significant biological activity, particularly in the fields of cancer research and pharmacology. This article presents detailed findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

This structure features a quinoline moiety, which has been associated with various biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. It promotes the release of cytochrome c from mitochondria, which is critical for the activation of caspases involved in apoptosis. This effect has been documented in various cancer cell lines, leading to increased cell death rates .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in xenograft models. The mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt pathway .

- Cell Cycle Arrest : The compound has been observed to induce G1/S phase arrest in cancer cells, thereby preventing further progression of the cell cycle. This is achieved through the upregulation of cyclin-dependent kinase inhibitors like p21Waf1/Cip1 .

The biological activity of this compound can be attributed to several molecular interactions:

- Protein Kinase Inhibition : The compound acts as a potent inhibitor of specific protein kinases involved in cancer progression. This inhibition disrupts critical signaling cascades that are necessary for tumor growth and metastasis .

- Reactive Oxygen Species (ROS) Generation : It has been reported that treatment with this compound leads to increased ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .

Research Findings and Case Studies

A series of studies have evaluated the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant tumor reduction in xenograft models with minimal toxicity. |

| Study 2 | Showed induction of apoptosis via mitochondrial pathways with enhanced caspase activity. |

| Study 3 | Identified as a novel inhibitor of protein kinases with potential applications in targeted therapy. |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : This compound has shown potential as an anticancer agent. Research indicates that its structural components can interact with specific biological targets involved in cancer cell proliferation. For instance, quinoline derivatives have been extensively studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways related to cancer progression .

Enzyme Inhibition : The compound's ability to inhibit certain enzymes makes it a candidate for treating diseases where enzyme activity contributes to pathogenesis. For example, studies have highlighted the effectiveness of similar compounds in inhibiting kinases that are crucial for cancer cell survival and proliferation .

Biological Research Applications

Biological Assays : The compound can be utilized in various biological assays to evaluate its effects on cell lines. For instance, it can be tested against different cancer cell lines to assess cytotoxicity and mechanism of action. This includes evaluating its impact on apoptosis and cell cycle progression .

Target Identification : The unique functional groups present in the compound facilitate the identification of biological targets through high-throughput screening methods. This is essential for understanding the molecular mechanisms underlying its therapeutic effects and for optimizing its structure for enhanced efficacy .

Case Study 1: Antitumor Activity

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antitumor activity against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its inhibitory effects on specific kinases associated with cancer progression. The findings revealed that it effectively inhibited these kinases, leading to reduced cell viability in treated cancer cells. These results suggest a promising avenue for further development as a targeted therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights structurally related N-heterocyclic compounds with antiviral properties. Below is a comparative analysis based on molecular features, synthetic yields, and physicochemical properties.

Key Observations :

Core Heterocycle: The target compound utilizes a quinoline core, whereas the compared compounds (–2) feature oxazole rings.

Substituent Effects: The 3-cyano and 6-ethoxy groups on the quinoline core may enhance metabolic stability compared to halogenated aryl groups (e.g., Cl, Br, CF₃) in oxazole derivatives . The N-(2-methoxy-5-methylphenyl) group in the target compound introduces steric and electronic effects distinct from the isopropyl or dimethylpiperidinyl groups in –2 compounds.

Synthetic Efficiency: The oxazole-based compounds in –2 achieved moderate-to-high yields (57–76%), with purity >98%. No synthetic data is provided for the target quinoline compound, but its complex substitution pattern may pose challenges in scalability.

Functional and Pharmacological Comparisons

Antiviral Activity :

- –2 compounds demonstrated inhibition of hepatitis C virus (HCV) entry, with EC₅₀ values in the nanomolar range. Their oxazole cores and halogenated aryl groups are critical for disrupting viral envelope glycoprotein interactions .

- The target compound’s quinoline scaffold and polar substituents (CN, OEt) may favor interactions with kinase or protease targets rather than viral entry proteins.

Physicochemical Properties :

- Hydrogen Bonding: The cyano and ethoxy groups increase hydrogen bond acceptor capacity, contrasting with the halogen-dominated oxazole compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.